molecular formula C20H34N2O B15453468 N-Dodecyl-N-(4-methylphenyl)urea CAS No. 62641-32-1

N-Dodecyl-N-(4-methylphenyl)urea

Cat. No.: B15453468
CAS No.: 62641-32-1
M. Wt: 318.5 g/mol
InChI Key: CPMKGROIGNXQLZ-UHFFFAOYSA-N
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Description

N-Dodecyl-N-(4-methylphenyl)urea is a substituted urea derivative characterized by a dodecyl (C12) alkyl chain and a 4-methylphenyl aromatic group. Ureas are widely studied for their hydrogen-bonding capabilities, which influence their physicochemical behavior and applications in pharmaceuticals, agrochemicals, and materials science. The dodecyl chain imparts significant hydrophobicity, while the 4-methylphenyl group contributes to steric and electronic effects.

Properties

CAS No.

62641-32-1

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

1-dodecyl-1-(4-methylphenyl)urea

InChI

InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-22(20(21)23)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,23)

InChI Key

CPMKGROIGNXQLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C1=CC=C(C=C1)C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylureas

Key Compounds:
  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): A herbicide with a trifluoromethyl group enhancing electronegativity and stability .
  • Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea): Herbicide with an isopropyl group, offering moderate lipophilicity .
  • Fenuron (N,N-dimethyl-N'-phenylurea): Simplest arylurea, lacking alkyl/aryl substituents, used as a plant growth regulator .
Structural and Functional Differences:
Compound Alkyl Chain Aryl Substituent Key Properties/Applications
N-Dodecyl-N-(4-methylphenyl)urea C12 4-methylphenyl High lipophilicity; potential surfactant/materials applications
Fluometuron None 3-trifluoromethylphenyl Polar, stable; herbicide
Isoproturon None 4-isopropylphenyl Moderate log P; herbicide
Fenuron None Phenyl Low molecular weight; plant growth regulator

Key Insights :

  • The dodecyl chain in the target compound significantly increases hydrophobicity (log P > 6 estimated) compared to smaller alkyl/aryl substituents in herbicides. This may limit its mobility in soil but enhance membrane permeability in biological systems.

Ureas with Bulky Alkyl Chains

Key Compounds:
  • EHUT (2-ethylhexyl-3-[3-(3-(2-ethylhexyl)ureido)-4-methylphenyl]urea): Branched C8 chain; forms supramolecular tapes via hydrogen bonding .
  • ODUT (2,4-bis(N,N'-octadecylureido)-toluene): C18 chains; high thermal stability, used in polymer composites .
Comparison of Alkyl Chain Effects:
Compound Alkyl Chain Length Key Properties
This compound C12 (linear) Intermediate hydrophobicity; potential for micelle formation
EHUT C8 (branched) Flexible assembly due to branching; "mirage effect" in STM
ODUT C18 (linear) Extremely hydrophobic; high Tg in polymers

Key Insights :

  • Lack of branching (vs. EHUT) may reduce steric hindrance, favoring ordered molecular packing .

Sulfonyloxy-Substituted Ureas (Patent Compounds)

Examples from :
  • N,N’-[2-(dodecanesulfonyloxy)phenyl]-N’-(4-(dodecanesulfonyloxy)phenyl]urea
  • N,N’-di-[4-(methanesulfonyloxy)phenyl]urea
Functional Group Impact:
Compound Type Substituent Reactivity/Applications
This compound 4-methylphenyl Stable; limited leaving-group ability
Sulfonyloxy-substituted ureas Sulfonate esters High reactivity as synthetic intermediates (e.g., nucleophilic substitution)

Key Insights :

  • Sulfonyloxy groups act as leaving groups, making patent compounds useful in stepwise synthesis. The target compound’s stability may favor end-use applications like coatings or drug delivery .

Ureas with Heterocyclic Moieties

Example from :
  • 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea : Combines urea with triazine and morpholine groups.
Comparison of Hybrid Structures:
Compound Additional Groups Key Properties
This compound None Simplicity; focus on alkyl-aryl interactions
Triazine-morpholine urea Triazine, morpholine Enhanced solubility; pharmacological potential

Key Insights :

  • The triazine-morpholine derivative’s rigid heterocycles enable π-π stacking and polar interactions, unlike the target compound’s reliance on alkyl-aryl hydrophobicity .

Preparation Methods

Reaction Mechanism and Conditions

The process involves suspending urea in an inert diluent (e.g., xylene) and gradually introducing the amine at elevated temperatures (110–170°C). Ammonia is liberated as a byproduct, and the product is isolated via crystallization or distillation. For this compound, sequential addition of dodecylamine and 4-methylaniline could theoretically yield the target compound, though the patent focuses on single-amine systems.

Key parameters :

  • Temperature : 120–135°C (optimal for minimizing biuret formation).
  • Diluent : Xylene or dichlorobenzene (boiling point > reaction temperature).
  • Molar ratio : 1:1 to 2:1 (amine:urea).
Example adaptation from patent:  
1. Suspend urea (2 mol) in dry xylene (400 mL).  
2. Heat to 125°C and introduce dodecylamine (2.05 mol).  
3. After 3 hours, add 4-methylaniline (2 mol) and maintain temperature for 6 hours.  
4. Concentrate, cool, and crystallize the product.  

Challenges and Mitigation Strategies

  • Selectivity : Competing reactions between urea’s two amine groups can lead to symmetrical byproducts. Using a stepwise addition of amines and excess diluent improves selectivity for unsymmetrical products.
  • Biuret Formation : Prolonged heating above 150°C promotes urea dimerization. Maintaining temperatures below 135°C and optimizing reaction time are critical.
  • Yield Optimization : The patent reports yields of 79–81% for simpler alkyl-ureas, but bulkier substrates like dodecylamine may require extended reaction times.

Comparative Analysis of Methods

Parameter Urea-Amine Condensation Isocyanate-Amine Coupling
Reaction Temperature 120–135°C 0–25°C
Yield 70–80% 85–95%
Byproducts Biuret, symmetrical ureas Minimal
Scalability Industrial-scale feasible Limited by isocyanate handling
Cost Low (urea-based) High (isocyanate synthesis)

Industrial Applications and Modifications

The urea-amine method’s compatibility with continuous-flow reactors makes it suitable for large-scale production. Recent advances include:

  • Catalytic additives : Triethylamine or DBU accelerates carbamate decomposition, enhancing conversion rates.
  • Solvent recycling : Xylene recovery rates exceed 95% in closed-loop systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Dodecyl-N-(4-methylphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting a dodecylamine derivative with a 4-methylphenyl isocyanate under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with catalytic bases (e.g., triethylamine) to accelerate urea bond formation . Optimization may involve adjusting stoichiometry, temperature (room temperature to 60°C), and reaction time (12–24 hours). Purity is enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, such as the dodecyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and the 4-methylphenyl moiety (δ 2.3 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 333.27). FT-IR confirms the urea carbonyl stretch (~1640 cm⁻¹) .

Q. How does the solubility profile of this compound influence its application in biological assays?

  • Methodological Answer : The compound’s hydrophobicity (long dodecyl chain) limits aqueous solubility but enhances lipid membrane permeability. For in vitro assays, solubilize in DMSO (≤1% v/v) and dilute in buffer containing surfactants (e.g., Tween-80) to prevent aggregation. Solubility in organic solvents (e.g., DCM, ethyl acetate) facilitates formulation for drug delivery studies .

Advanced Research Questions

Q. How does the alkyl chain length in N-alkyl-N-(4-methylphenyl)urea derivatives influence their interaction with biological membranes?

  • Methodological Answer : Longer alkyl chains (e.g., docosyl vs. dodecyl) increase hydrophobicity, enhancing membrane partitioning and residence time. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify membrane affinity. For N-Dodecyl derivatives, the balance between lipophilicity (logP ~5.2) and aqueous dispersion is critical for bioavailability .

Q. What methodological approaches are recommended for studying the enzyme inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Use colorimetric or fluorometric assays (e.g., urease inhibition via Berthelot method) to measure IC₅₀ values .
  • Molecular Docking : Perform simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes with target enzymes (e.g., cyclooxygenase-2 or urease). Validate with mutagenesis studies .
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) determines precise bond angles and conformations. For example, Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., H-bonding between urea NH and carbonyl groups). High-resolution data (R factor <0.05) ensure accurate refinement .

Q. How should researchers address contradictions in reported bioactivity data for urea derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, solvent, enzyme source). Standardize protocols (e.g., OECD guidelines) and validate with orthogonal assays (e.g., SPR vs. enzymatic activity). Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) clarify structure-activity relationships .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • Isotope Labeling : Use ¹⁴C or deuterated analogs to track metabolite formation via LC-MS/MS.
  • Prodrug Design : Mask the urea group with enzymatically cleavable moieties (e.g., esters) to improve stability in hepatic microsomes .

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